4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazole ring fused to a benzothiazepine ring, with a methoxyphenyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazepine derivatives.
Substitution: Formation of substituted benzothiazepine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine derivatives: Compounds with similar core structures but different substituents.
Benzothiazole derivatives: Compounds with variations in the benzothiazole ring.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine stands out due to its unique combination of a benzothiazole and benzothiazepine ring system, along with the methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS2/c1-26-16-12-10-15(11-13-16)22-14-19(24-17-6-2-4-8-20(17)27-22)23-25-18-7-3-5-9-21(18)28-23/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYUBQLONBGZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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